4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine is a chemical compound classified as a pyrimidine derivative. Pyrimidines are heterocyclic compounds consisting of a six-membered ring containing nitrogen atoms. This specific compound features a chloro group at the 4-position, a methoxyethoxy substituent at the 6-position, and an amine group at the 5-position. Pyrimidine derivatives are widely recognized for their biological activities and are often utilized in pharmaceutical development due to their potential therapeutic properties.
The synthesis of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine typically involves several key steps:
These steps yield 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine with high purity and yield when optimized correctly.
The molecular structure of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine can be described by its molecular formula and molecular weight .
COCC1=NC(=NC(=C1Cl)N)OCCThe structure consists of a pyrimidine ring substituted with a chloro group and a methoxyethoxy group, providing insights into its reactivity and interaction with biological targets.
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine can participate in several chemical reactions typical for pyrimidine derivatives:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine primarily involves its interaction with biological targets, often through inhibition or modulation of enzyme activity. Pyrimidine derivatives are known to interact with various biological pathways:
Quantitative data on its efficacy would typically be derived from biological assays and pharmacological studies.
| Property | Value |
|---|---|
| Molecular Weight | |
| Molecular Formula | |
| Boiling Point | Not specified |
| Density | Not specified |
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine has several scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: